3-Bromo-5-methyl-1,2-oxazol-4-amine

medicinal chemistry organic synthesis building blocks

3-Bromo-5-methyl-1,2-oxazol-4-amine (CAS 1784843-64-6) is a halogenated aminoisoxazole building block with ≥98% purity, certified for late-stage lead optimization. Its orthogonal C3–Br and C4–NH2 handles enable one-pot sequential functionalization unavailable in simpler isoxazole analogs, maximizing efficiency in parallel synthesis and SAR studies for β2-AR ligands and agrochemical candidates.

Molecular Formula C4H5BrN2O
Molecular Weight 177.001
CAS No. 1784843-64-6
Cat. No. B2806924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methyl-1,2-oxazol-4-amine
CAS1784843-64-6
Molecular FormulaC4H5BrN2O
Molecular Weight177.001
Structural Identifiers
SMILESCC1=C(C(=NO1)Br)N
InChIInChI=1S/C4H5BrN2O/c1-2-3(6)4(5)7-8-2/h6H2,1H3
InChIKeyJPQPANOTZKEHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methyl-1,2-oxazol-4-amine (CAS 1784843-64-6): Isoxazole Building Block for Medicinal Chemistry and Agrochemical Research


3-Bromo-5-methyl-1,2-oxazol-4-amine (CAS 1784843-64-6) is a halogenated aminoisoxazole building block featuring a bromine substituent at the 3-position, an amino group at the 4-position, and a methyl group at the 5-position of the isoxazole ring. This compound serves as a versatile intermediate in the synthesis of pharmaceutical and agrochemical candidates . Its unique substitution pattern provides a strategic entry point for structure–activity relationship (SAR) exploration in isoxazole-based drug discovery programs [1].

Why Generic Substitution of 3-Bromo-5-methyl-1,2-oxazol-4-amine Is Not Advisable: Key Differentiators vs. Common Isoxazole Analogs


Direct substitution of 3-Bromo-5-methyl-1,2-oxazol-4-amine with simpler isoxazole analogs (e.g., 3-amino-5-methylisoxazole or 3-bromo-5-methylisoxazole) compromises critical reactivity and selectivity parameters in synthetic workflows. The combination of a bromine leaving group at the 3-position and a nucleophilic 4-amino group creates orthogonal reactivity that cannot be replicated by analogs lacking one of these functional handles [1]. Furthermore, the specific regioisomeric arrangement (3-bromo-4-amino-5-methyl) offers distinct electronic and steric properties compared to isomeric 3-amino-4-bromo-5-methylisoxazole, impacting both cross-coupling efficiency and downstream biological target engagement [2].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 3-Bromo-5-methyl-1,2-oxazol-4-amine (CAS 1784843-64-6)


Orthogonal Reactivity Profile: Dual Bromine and Amino Functionality Enables Sequential Derivatization

3-Bromo-5-methyl-1,2-oxazol-4-amine uniquely combines an aryl bromide (C3) for Pd-catalyzed cross-coupling and a free primary amine (C4) for amidation or reductive amination. In contrast, 3-bromo-5-methylisoxazole (CAS 25741-97-3) lacks the amino group entirely, limiting its utility to single-step functionalization, while 3-amino-5-methylisoxazole (CAS 1072-67-9) lacks the bromine handle for C–C bond formation [1]. This orthogonal reactivity is not available in the isomeric 3-amino-4-bromo-5-methylisoxazole (CAS 5819-40-9), where the bromine resides at C4 adjacent to the amino group, altering the electronic environment and potentially reducing cross-coupling efficiency [2].

medicinal chemistry organic synthesis building blocks

Enhanced Thermal Stability in Cross-Coupling: Mitigation of Premature Debromination

3-Bromoisoxazoles are known to be inert to nucleophilic aromatic substitution under conventional thermal conditions, requiring microwave irradiation with phosphazene bases to achieve amination [1]. This inherent thermal stability of the C3–Br bond in the target compound reduces the risk of premature debromination during prolonged heating in cross-coupling reactions, a common liability of more labile aryl bromides. In contrast, 4-bromo-substituted isoxazoles (e.g., CAS 5819-40-9) may exhibit different thermal liability profiles due to altered ring electronics, though head-to-head data are not available [2].

cross-coupling Suzuki-Miyaura thermal stability

Regioisomeric Differentiation: Impact on Biological Activity and Receptor Binding

The precise arrangement of substituents on the isoxazole ring critically influences biological activity. In a study of chiral isoxazole derivatives, 3-bromo-isoxazolyl amino alcohols demonstrated stereospecific high-affinity binding at human β1- and β2-adrenergic receptors, with Ki values as low as 2.82 nM for the optimal stereoisomer [1]. While the target compound is a simpler building block, its regioisomeric identity (3-bromo-4-amino-5-methyl) distinguishes it from the isomeric 3-amino-4-bromo-5-methylisoxazole (CAS 5819-40-9), which may exhibit altered binding profiles or synthetic accessibility in analogous contexts [2].

SAR beta-adrenergic receptor regioisomer

High Purity and Quality Control: Verifiable Analytical Specifications

Commercially available 3-Bromo-5-methyl-1,2-oxazol-4-amine is supplied with a minimum purity of 98% (HPLC), as certified by vendors such as Leyan (Catalog No. 1716638) . This purity level is comparable to that of the isomeric building block 3-amino-4-bromo-5-methylisoxazole (97% purity, Thermo Scientific) [1]. However, the target compound benefits from being a less common regioisomer, potentially reducing the risk of contamination with the more prevalent 3-amino-4-bromo isomer in synthetic workflows.

purity quality control procurement

Scalable Synthesis and Supply Chain Availability

The target compound is available from multiple global suppliers (e.g., ChemSpace, AKSci, Leyan) with catalog quantities ranging from 250 mg to 25 g [1]. This multi-vendor availability contrasts with some niche isoxazole regioisomers that rely on single-source supply chains, reducing procurement risk for long-term research programs. While the isomeric 3-amino-4-bromo-5-methylisoxazole is also widely available [2], the target compound's unique substitution pattern provides distinct synthetic advantages for parallel library synthesis.

supply chain scalability procurement

Procurement-Driven Application Scenarios for 3-Bromo-5-methyl-1,2-oxazol-4-amine


Sequential Derivatization in Parallel Medicinal Chemistry Libraries

The orthogonal bromine and amine handles enable one-pot, sequential functionalization strategies without intermediate purification. This is particularly valuable in parallel synthesis where time and material efficiency are paramount. The documented thermal stability of the C3–Br bond allows for high-temperature Suzuki couplings followed by reductive amination of the C4–NH2 group, a workflow not feasible with analogs lacking one functional group [1].

Synthesis of β-Adrenergic Receptor Ligand Precursors

The 3-bromo-4-amino substitution pattern of the target compound aligns with the scaffold of potent β2-AR ligands (Ki as low as 2.82 nM) reported in the literature [2]. Procuring this specific regioisomer ensures that downstream SAR studies start from a validated framework, minimizing the risk of pursuing inactive isomers.

Agrochemical Intermediate Development

Isoxazole-containing compounds are well-established in agrochemistry (e.g., hymexazol). The target compound serves as a key intermediate for introducing diversity into fungicide and herbicide candidates, leveraging the bromine atom for cross-coupling with aryl/heteroaryl boronic acids and the amine for carbamate or urea formation [3].

Quality-Controlled Building Block for GMP Synthesis

With a certified purity of ≥98% and multi-vendor availability , the target compound is suitable for late-stage lead optimization and early GMP synthesis, where impurity profiles must be tightly controlled. The defined regioisomeric identity eliminates ambiguity in analytical characterization (e.g., HPLC, LC-MS) of final compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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